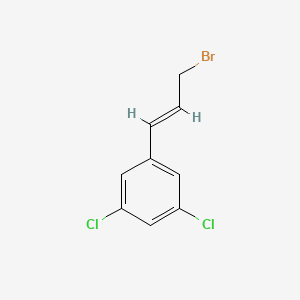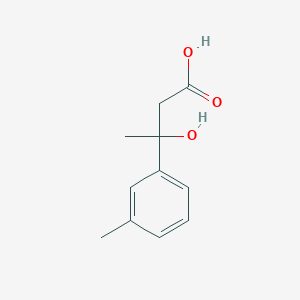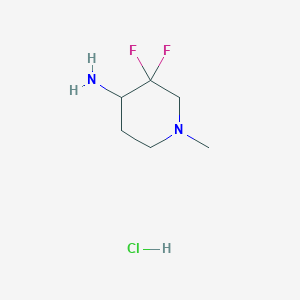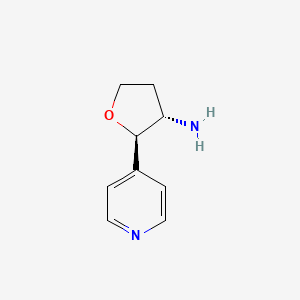
(2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine is a chiral compound that features a tetrahydrofuran ring substituted with a pyridine moiety and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Pyridine Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling to attach the pyridine ring to the tetrahydrofuran scaffold.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyridine ring or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry
In chemistry, (2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would vary based on the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine: Similar structure but with the pyridine ring attached at a different position.
(2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-2-amine: Similar structure but with the amine group attached at a different position.
(2R,3S)-2-(Pyridin-4-yl)tetrahydropyran-3-amine: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
The uniqueness of (2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine lies in its specific substitution pattern and chiral centers, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
(2R,3S)-2-pyridin-4-yloxolan-3-amine |
InChI |
InChI=1S/C9H12N2O/c10-8-3-6-12-9(8)7-1-4-11-5-2-7/h1-2,4-5,8-9H,3,6,10H2/t8-,9+/m0/s1 |
InChI 键 |
DNJJXTGHLCEGKC-DTWKUNHWSA-N |
手性 SMILES |
C1CO[C@@H]([C@H]1N)C2=CC=NC=C2 |
规范 SMILES |
C1COC(C1N)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



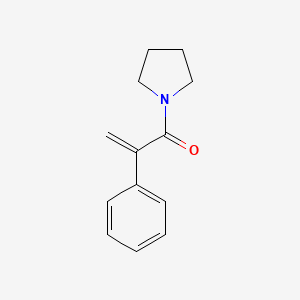
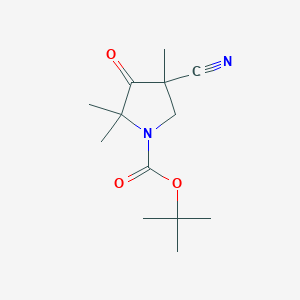
![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)
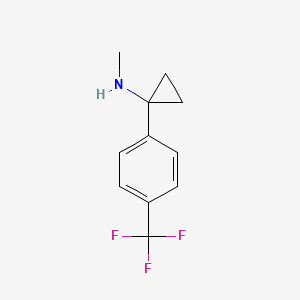
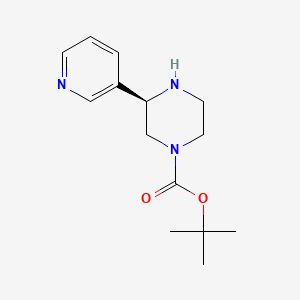
![5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15220077.png)
![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride](/img/structure/B15220084.png)
